

Unraveling the Molecular Fingerprint: A Comparative Guide to the Analysis of 3'-Aminopropiophenone

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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865

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For researchers, scientists, and drug development professionals, understanding the analytical behavior of pharmaceutical compounds is paramount. This guide provides a detailed comparison of mass spectrometry and alternative analytical techniques for the characterization of **3'-Aminopropiophenone**, a key chemical intermediate. We delve into its predicted mass spectrometry fragmentation pattern, offering insights into its structural elucidation, and present a comparative overview of chromatographic and spectroscopic methods.

Mass Spectrometry: Predicting the Fragmentation Pathway

While a published mass spectrum for **3'-Aminopropiophenone** is not readily available in the reviewed literature, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for aromatic ketones and primary amines. The molecular ion peak ($[M]^{+}$) would be expected at a mass-to-charge ratio (m/z) of 149, corresponding to its molecular weight.

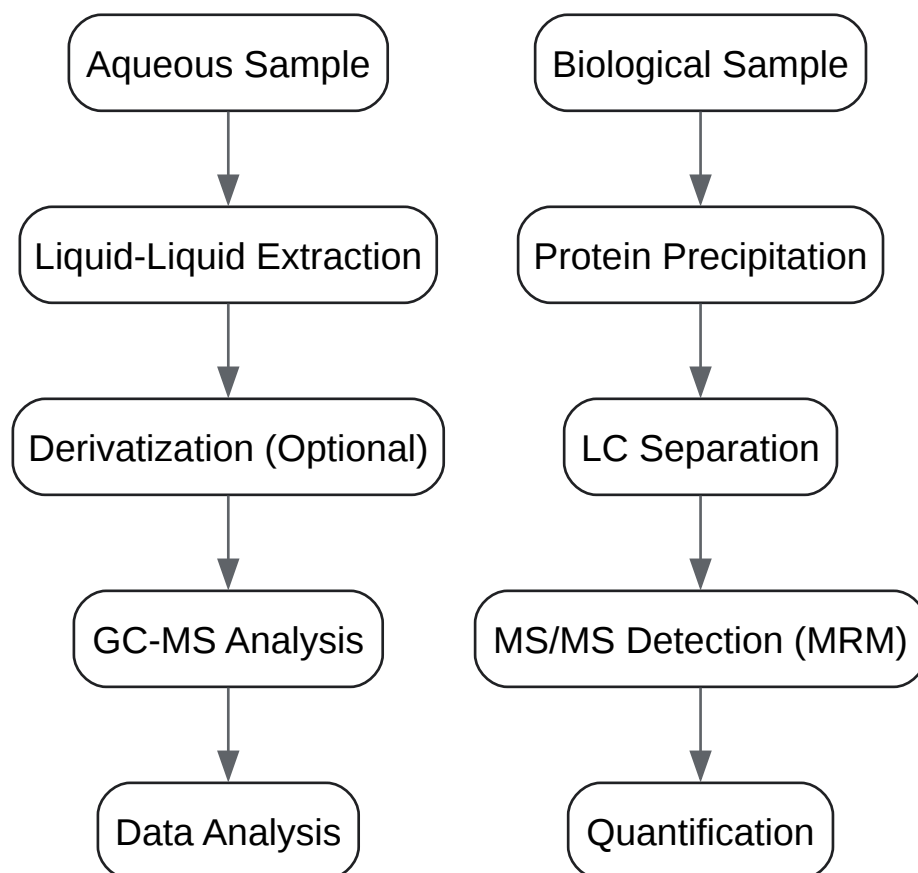
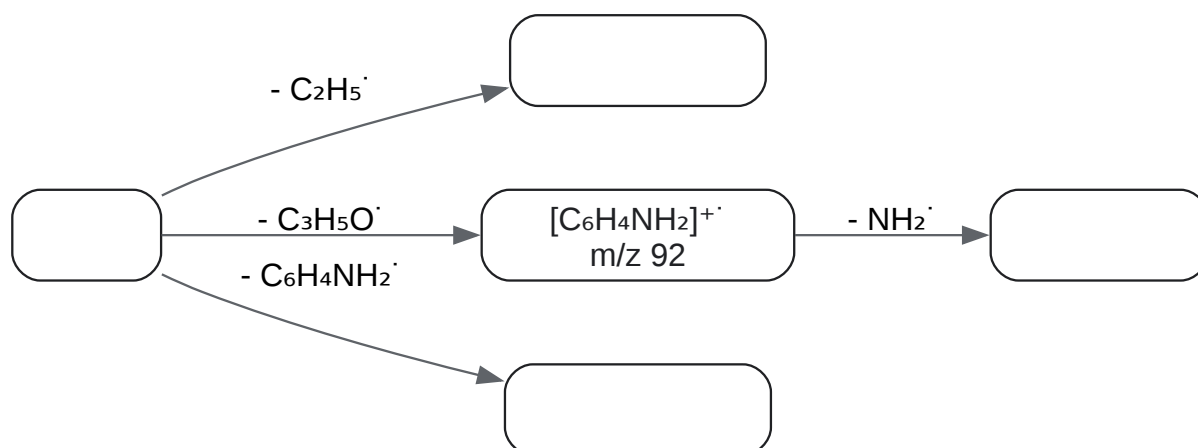
The primary fragmentation pathways are anticipated to involve cleavages at the bonds adjacent to the carbonyl group and the aromatic ring, as well as reactions influenced by the amino group.

Key Predicted Fragment Ions for **3'-Aminopropiophenone**:

Fragment Ion	Predicted m/z	Proposed Structure/Loss
$[M]^{+\cdot}$	149	Molecular Ion
$[M-CH_2CH_3]^+$	120	Loss of the ethyl group (α -cleavage)
$[C_6H_4NH_2CO]^+$	120	Acylium ion formed by cleavage of the ethyl group
$[C_6H_4NH_2]^{+\cdot}$	92	Loss of the propiophenone side chain
$[C_6H_5]^+$	77	Loss of the amino and carbonyl groups
$[CH_3CH_2CO]^+$	57	Propanoyl cation

The fragmentation process likely begins with the ionization of the molecule, most probably at the lone pair of electrons on the nitrogen atom of the amino group or the oxygen atom of the carbonyl group. Subsequent cleavages would lead to the formation of the stable fragment ions listed above. The most abundant fragment (base peak) is likely to be the acylium ion at m/z 120, due to its resonance stabilization.

A visual representation of this predicted fragmentation pathway is provided below.



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